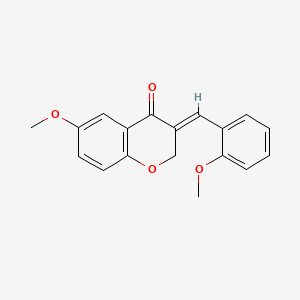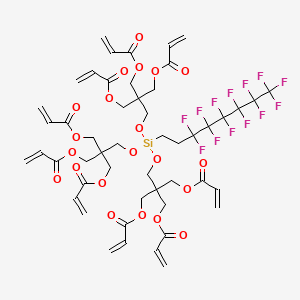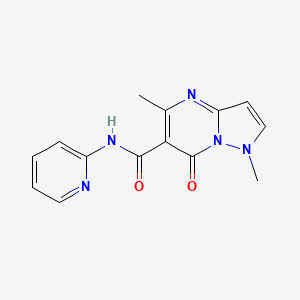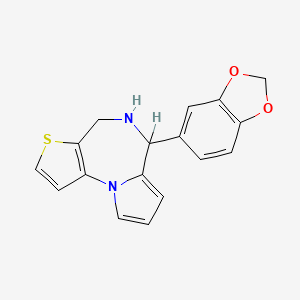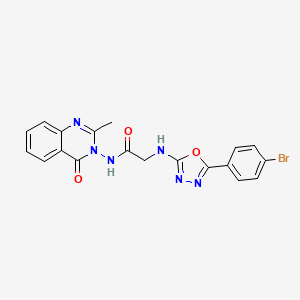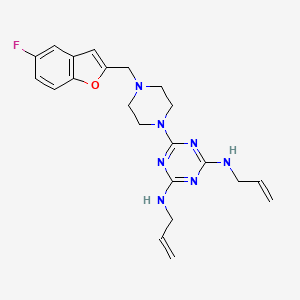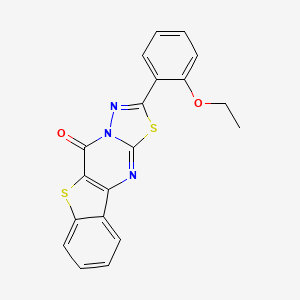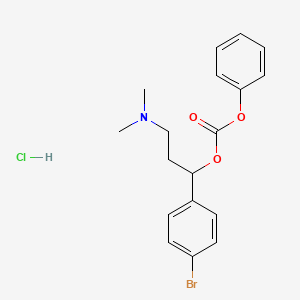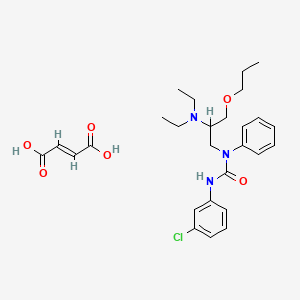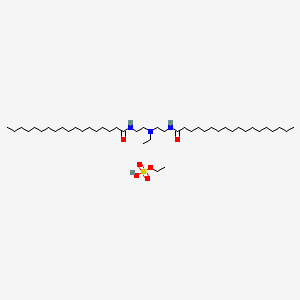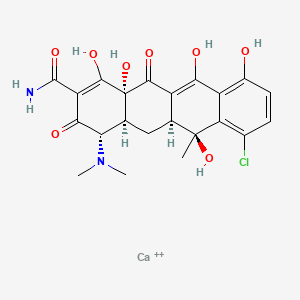
7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlortetracycline calcium is a broad-spectrum antibiotic and antimicrobial agent derived from the microorganism Streptomyces aureofaciens. It is commonly used in veterinary medicine and aquaculture to prevent and treat infections. The compound is usually formulated as the hydrochloride salt and is known for its effectiveness against a wide range of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlortetracycline calcium is produced through the fermentation of Streptomyces aureofaciens. The fermentation process involves the cultivation of the microorganism in a nutrient-rich medium, followed by the extraction and purification of the antibiotic. The purified chlortetracycline is then converted to its calcium salt form through a series of chemical reactions involving hydrochloric acid and calcium carbonate.
Industrial Production Methods: In industrial settings, the production of chlortetracycline calcium involves large-scale fermentation processes. The fermentation broth is first filtered to remove the microbial biomass, and the antibiotic is then extracted using organic solvents. The extracted antibiotic is purified through crystallization and precipitation steps, and finally, the calcium salt is formed by reacting the purified chlortetracycline with calcium carbonate.
Chemical Reactions Analysis
Types of Reactions: Chlortetracycline calcium primarily undergoes reactions related to its antibiotic activity. These reactions include:
Oxidation: Chlortetracycline can be oxidized to form various derivatives, which may have different antibacterial properties.
Reduction: Reduction reactions can lead to the formation of reduced forms of the antibiotic, which may exhibit altered biological activity.
Substitution: Substitution reactions involving the chlorine atom in chlortetracycline can result in the formation of new compounds with modified antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Chlorine-substituting reagents like sodium thiosulfate and sodium sulfite are employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of chlortetracycline.
Reduction Products: Reduced forms of chlortetracycline.
Substitution Products: Chlorine-substituted derivatives of chlortetracycline.
Scientific Research Applications
Chlortetracycline calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in microbiological studies to investigate bacterial growth and antibiotic resistance.
Medicine: Utilized in the development of new antibiotics and in the treatment of bacterial infections in both humans and animals.
Industry: Applied in the preservation of food and feed to prevent bacterial contamination.
Mechanism of Action
Chlortetracycline calcium exerts its antibacterial effects by inhibiting protein synthesis in bacteria. The compound binds reversibly to the 30S ribosomal subunit of bacteria, preventing the binding of aminoacyl-tRNA to the ribosome. This inhibition disrupts the translation process, leading to the cessation of bacterial protein synthesis and ultimately bacterial cell death.
Molecular Targets and Pathways:
16S Ribosomal RNA: Inhibits the binding of aminoacyl-tRNA.
30S Ribosomal Proteins: Interferes with ribosomal function.
ADP-Ribosylation Factor 1: Inhibits protein synthesis.
Catalase: Inhibits the breakdown of hydrogen peroxide.
Ephrin Type-B Receptor 1: Inhibits cell signaling pathways.
Pancreatic Triacylglycerol Lipase: Inhibits lipid metabolism.
Protein-Arginine Deiminase Type-4: Inhibits post-translational modifications.
Comparison with Similar Compounds
Tetracycline
Oxytetracycline
Doxycycline
Minocycline
Demeclocycline
Lymecycline
Methacycline
Rolitetracycline
Properties
Molecular Formula |
C22H23CaClN2O8+2 |
|---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
calcium;(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H23ClN2O8.Ca/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);/q;+2/t7-,8-,15-,21-,22-;/m0./s1 |
InChI Key |
UBMJHBSFOSHNSC-MRFRVZCGSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.[Ca+2] |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B15189604.png)
